1-(4-methoxyphenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione
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Overview
Description
1-(4-Methoxyphenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a methoxyphenyl group and a phenylamino group attached to a pyrrole ring
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxyaniline with maleic anhydride to form an intermediate, which is then cyclized to yield the desired pyrrole derivative. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-3-(phenylamino)-1H-imidazole: This compound has a similar structure but contains an imidazole ring instead of a pyrrole ring. It exhibits different chemical reactivity and biological activities.
1-(4-Methoxyphenyl)-3-(phenylamino)-1H-indole: This compound contains an indole ring and is studied for its potential pharmacological properties.
Properties
IUPAC Name |
3-anilino-1-(4-methoxyphenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-14-9-7-13(8-10-14)19-16(20)11-15(17(19)21)18-12-5-3-2-4-6-12/h2-11,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAGNUSXKZYCKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C(C2=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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